molecular formula C21H18N4O2S2 B2462716 2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-44-4

2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2462716
CAS RN: 901258-44-4
M. Wt: 422.52
InChI Key: IEQWSLUCJOFJFW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a thiazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (phenyl and imidazole) would likely contribute to the compound’s stability, while the polar groups (thioether and amide) could affect its solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups, while its melting point would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Thiazoles: A Brief Overview

Thiazole, a heterocyclic organic compound, features a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. It is part of the azole heterocycles, alongside imidazoles and oxazoles. Thiazoles exhibit planarity, and their aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Notably, thiazole is a parent structure for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Biological Activities

Thiazoles have been associated with several potent biologically active compounds:

Unique Applications of 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Let’s explore six distinct fields where this compound shows promise:

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets.

Mode of Action

Benzimidazoles, in general, are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . They often bind to the active site of enzymes or receptors, inhibiting their function.

Biochemical Pathways

Benzimidazoles are known to affect a variety of pathways, depending on their specific targets . Without knowledge of the compound’s targets, it is difficult to predict which pathways it might affect.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-documented. The compound’s bioavailability, half-life, metabolism, and excretion rates are unknown. Benzimidazoles, in general, are known to be well-absorbed and widely distributed in the body .

Result of Action

In general, benzimidazoles are known to inhibit the function of their targets, leading to various downstream effects . .

Future Directions

Future research on this compound could involve exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action. This could lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-27-16-9-5-8-15(12-16)19-24-18(14-6-3-2-4-7-14)20(25-19)29-13-17(26)23-21-22-10-11-28-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQWSLUCJOFJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

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